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Compound of Interest

Compound Name: Phenol;pyridine

Cat. No.: B14753824 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

preventing phase inversion during the phenol extraction of high-salt samples.

Frequently Asked Questions (FAQs)
Q1: What is phase inversion during phenol extraction?

A1: Phase inversion is an event where the aqueous and organic layers switch positions during

phenol extraction. Typically, the less dense aqueous phase, containing nucleic acids, should be

on top of the denser organic phenol phase. However, under certain conditions, the aqueous

phase becomes denser and settles at the bottom, complicating the recovery of nucleic acids

and leading to potential sample loss or contamination.

Q2: What causes phase inversion when working with high-salt samples?

A2: The primary cause of phase inversion is the increased density of the aqueous phase due to

high concentrations of dissolved salts.[1][2][3] Buffer-saturated phenol has a density only

slightly higher than water.[4][5][6][7] When the salt concentration in the aqueous sample is

high, its density can surpass that of the phenol or phenol:chloroform mixture, causing the

layers to invert.[1]

Q3: How can I quickly check if phase inversion has occurred?
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A3: If you are unsure which layer is the aqueous phase, you can add a small drop of water or a

buffer like TE to the tube after centrifugation.[1] If the drop passes through the top layer and

mixes with the bottom layer, phase inversion has occurred.[1]

Q4: Can I still recover my sample if phase inversion happens?

A4: Yes, it is often possible to recover the nucleic acids from the bottom aqueous phase.[1]

However, extreme care must be taken to avoid contamination from the upper organic phase

and the interphase. It is generally recommended to implement preventative measures rather

than attempting to rescue an inverted extraction.

Troubleshooting Guide
If you are experiencing or anticipating phase inversion, consult the following troubleshooting

guide for potential solutions.
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Observation/Problem Potential Cause Recommended Solution(s)

The aqueous phase is at the

bottom of the tube after

centrifugation.

High salt concentration in the

sample has increased the

density of the aqueous phase

above that of the organic

phase.

1. Use a denser organic

phase: Add chloroform to the

phenol. A 25:24:1 mixture of

phenol:chloroform:isoamyl

alcohol is denser and helps

prevent inversion.[4][5][6]2.

Dilute the sample: Before

extraction, dilute the sample

with nuclease-free water or a

low-salt buffer (e.g., TE buffer)

to reduce the salt

concentration and,

consequently, the density of

the aqueous phase.[2]3. Use

Phase Lock Gel™ (Heavy):

Employ a "heavy" formulation

of Phase Lock Gel™, which is

designed for high-density

samples and creates a solid

barrier between the two

phases.[7][8][9]

The interphase is thick and

difficult to avoid.

High concentration of proteins

and other cellular debris.

1. Perform a proteinase K

digestion: Before the phenol

extraction, digest the sample

with proteinase K to break

down proteins and reduce the

amount of material at the

interphase.[7]2. Use Phase

Lock Gel™: This creates a

stable barrier that traps the

interphase, allowing for easy

decanting of the aqueous

phase without contamination.

[4][7]
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The phases are not separating

well.

Inadequate mixing or incorrect

centrifugation temperature.

1. Ensure thorough mixing:

Vortex the sample vigorously

for at least 30 seconds to

create an emulsion, which is

crucial for efficient extraction

(unless working with high

molecular weight DNA).[4][7]

[10]2. Centrifuge at room

temperature: Unless the

protocol specifies otherwise,

centrifugation at room

temperature (20-25°C) is often

sufficient.[1][10][11][12] Some

protocols with Phase Lock

Gel™ specifically recommend

room temperature

centrifugation.

Data Presentation: Densities of Common Reagents
and Solutions
The following table provides density values for common reagents used in phenol extraction and

for sodium chloride solutions at various concentrations. This data illustrates how increasing salt

concentration can lead to an aqueous phase denser than the organic phase.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.pacb.com/wp-content/uploads/2015/09/SharedProtocol-Extracting-DNA-usinig-Phenol-Chloroform.pdf
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://stockingerlab.osu.edu/sites/stockinger/files/imce/PDFs/Protocols/PhenolExtraction.pdf
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0012742_Phenol_Chloroform_Extraction_Ethanol_Precipitation_UG.pdf
https://www.thermofisher.com/ar/es/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14753824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substance Density (g/mL at ~20-25°C)

Water ~1.00[13]

Phenol (buffer saturated) ~1.07[13]

Phenol:Chloroform:Isoamyl Alcohol (25:24:1) ~1.28[5][14]

1M NaCl (5.8% w/v) ~1.04

2M NaCl (11.7% w/v) ~1.08

4M NaCl (23.4% w/v) ~1.16

Saturated NaCl (~5.3M) ~1.20[15][16]

Experimental Protocols
Protocol 1: Using Phenol:Chloroform:Isoamyl Alcohol
(25:24:1)
This protocol is recommended for samples with moderate to high salt concentrations. The

increased density of the organic phase helps prevent phase inversion.

To your aqueous sample, add an equal volume of phenol:chloroform:isoamyl alcohol

(25:24:1, pH 8.0).

Vortex vigorously for 30-60 seconds to form a milky emulsion.

Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.

Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

Proceed with subsequent steps of your nucleic acid purification protocol (e.g., chloroform

extraction to remove residual phenol, followed by precipitation).

Protocol 2: Using Phase Lock Gel™ (Heavy)
This method is ideal for samples with very high salt or protein concentrations.
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Prior to use, centrifuge the Phase Lock Gel™ (Heavy) tube at 12,000-16,000 x g for 20-30

seconds to pellet the gel.[17]

Add your high-salt aqueous sample to the pre-spun tube.

Add an equal volume of the organic extraction reagent (e.g., phenol:chloroform:isoamyl

alcohol).

Mix by inverting the tube several times until a homogenous suspension is formed. Do not

vortex.[17]

Centrifuge at 12,000-16,000 x g for 5 minutes at room temperature.[17]

The Phase Lock Gel™ will form a solid barrier between the lower organic phase and the

upper aqueous phase.

Carefully decant or pipette the upper aqueous phase into a new tube.

Proceed with your downstream application.

Visualizations
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Troubleshooting Workflow for Phase Inversion

Start: High Salt Sample for Phenol Extraction

Is phase inversion a known issue or anticipated?

Proceed with standard phenol extraction protocol

No

Select a preventative strategy

Yes

Perform Extraction

Use denser organic phase
(Phenol:Chloroform:Isoamyl Alcohol)

Use Phase Lock Gel™ (Heavy)
Dilute sample with

low-salt buffer or water
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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